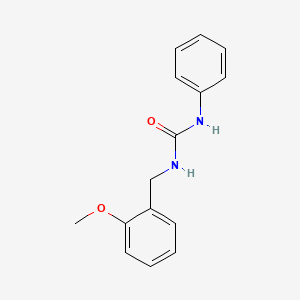![molecular formula C21H27N5O B4498666 N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE](/img/structure/B4498666.png)
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Übersicht
Beschreibung
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with dimethyl, methylphenyl, and morpholinoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the pyrrolo[2,3-d]pyrimidine core . Subsequent functionalization steps introduce the dimethyl, methylphenyl, and morpholinoethyl groups under specific reaction conditions, such as heating with appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar pyrimidine core structure, known for their kinase inhibitory activity.
Thieno[3,2-d]pyrimidine: Compounds with a thieno-fused pyrimidine core, also exhibiting diverse biological activities.
Uniqueness
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl, methylphenyl, and morpholinoethyl groups differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Eigenschaften
IUPAC Name |
5,6-dimethyl-7-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)26-17(3)16(2)19-20(23-14-24-21(19)26)22-8-9-25-10-12-27-13-11-25/h4-7,14H,8-13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPRYYKQVYDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)NCCN4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4498589.png)

![N-(2-chlorobenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4498626.png)

![7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4498631.png)
![2-methyl-6-(3-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4498639.png)
![2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE](/img/structure/B4498647.png)
![3-{3-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]phenyl}-2H-chromen-2-one](/img/structure/B4498653.png)
![6-(3-Methoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4498654.png)
![N-(3,5-dimethylphenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4498662.png)
amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4498676.png)
![3-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4498677.png)
![N-(2,4-dimethylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4498682.png)

